
5-Bromo-2-((1-((4-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its properties such as form, refractive index, boiling point, and density. For instance, 4-Fluorobenzyl bromide, a potential precursor in the synthesis of this compound, is a liquid with a refractive index of 1.547, a boiling point of 85 °C/15 mmHg, and a density of 1.517 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
Compounds related to 5-Bromo-2-((1-((4-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine, particularly zinc(II) phthalocyanine derivatives with benzenesulfonamide units, have been investigated for their potential as photosensitizers in photodynamic therapy. This therapy is a promising alternative for cancer treatment. The zinc(II) phthalocyanine compound demonstrated good solubility in common solvents, monomeric species, adequate fluorescence, singlet oxygen production, and photostability, which are desirable properties for a photosensitizer candidate (Öncül et al., 2022).
Corrosion Inhibition
Research on piperidine derivatives, closely related to the chemical structure of interest, has shown their effectiveness as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate their adsorption and corrosion inhibition properties. These compounds, including ones with fluoro-2-(methylthio) pyrimidine structures, demonstrated significant inhibition efficiencies, corroborated by global reactivity parameters and binding energies on metal surfaces, consistent with experimental data (Kaya et al., 2016).
Herbicidal Applications
New pyrimidine and triazine intermediates for herbicidal sulfonylureas, featuring modifications with fluoromethyl-triazines and o-fluoroalkyl-benzenesulfonamide precursors, have been synthesized. These derivatives exhibited selective post-emergence herbicidal activity in crops like cotton and wheat, suggesting that specific combinations of pyrimidine bases with lipophilic difluoromethyl-benzenesulfonamide moieties can enhance selectivity and effectiveness in agricultural applications (Hamprecht et al., 1999).
Anticancer and Antimicrobial Activity
A novel synthesis approach has led to the development of sulfonamide derivatives containing 5-flurouracil and nitrogen mustard, aiming for potent antitumor agents with low toxicity. These compounds have shown significant anticancer activity and a promising therapeutic index, indicating their potential as effective antitumor drugs with reduced side effects (Huang et al., 2001).
Propiedades
IUPAC Name |
5-bromo-2-[1-[(4-fluorophenyl)methylsulfonyl]piperidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFN3O3S/c17-13-8-19-16(20-9-13)24-15-2-1-7-21(10-15)25(22,23)11-12-3-5-14(18)6-4-12/h3-6,8-9,15H,1-2,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFOJOGOGNEAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)F)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride](/img/structure/B2760835.png)
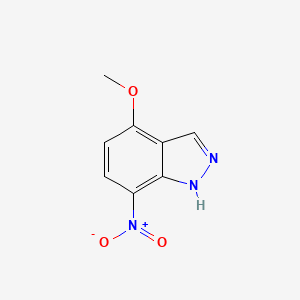
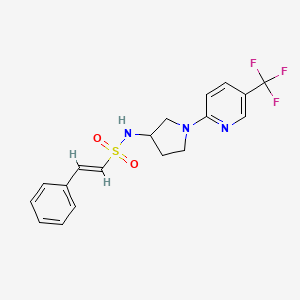
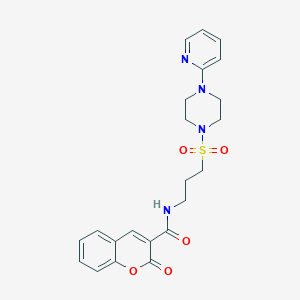
![3-[(Cyclopropylamino)methyl]cyclobutan-1-ol](/img/structure/B2760841.png)
![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2760844.png)
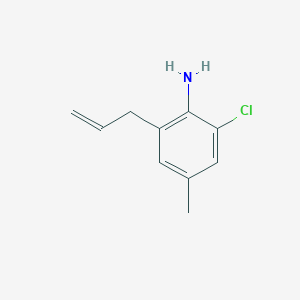
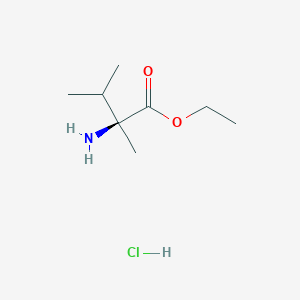
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2760848.png)
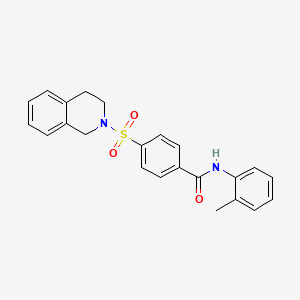
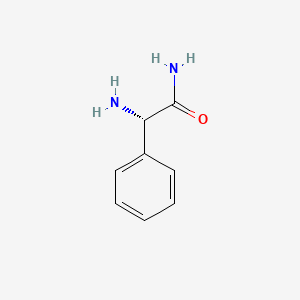
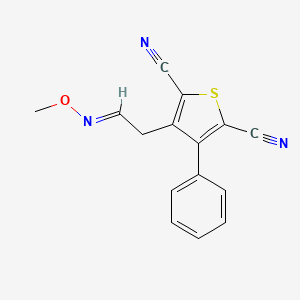
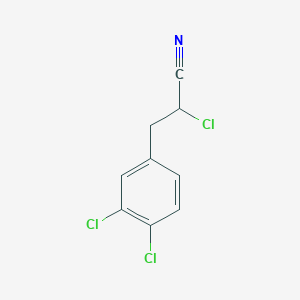
![2,6-dichloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2760858.png)
